Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride
Description
Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride (CAS: 1258640-66-2) is a synthetic organic compound featuring a propanoate ester backbone substituted with a 4-hydroxyphenylmethyl group at the C2 position and an amino group at the C3 position. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in pharmaceutical and biochemical research, particularly in the development of peptide mimetics and enzyme inhibitors.
Key physicochemical properties include:
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-hydroxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8;/h2-5,9,13H,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZSZUCRULLPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-66-2 | |
| Record name | methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Studied for its role in biological systems and potential as a biomarker. Medicine: Investigated for its therapeutic potential in treating various diseases. Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Hydroxyl (Target Compound): Increases polarity and solubility, making it suitable for aqueous-phase reactions. The phenolic -OH group enables hydrogen bonding with proteins or nucleic acids . Chlorine (C₁₀H₁₃Cl₂NO₂): Enhances lipophilicity, favoring membrane permeability. Methyl (C₁₂H₁₇ClNO₂): Reduces solubility but improves binding to hydrophobic pockets in enzymes .
Ester Group Variations: The ethyl ester in C₁₁H₂₁ClNO₃ extends half-life in vivo compared to methyl esters, which are more prone to hydrolysis .
Aromatic vs.
Amino Group Positioning: Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (C₁₀H₁₃ClFNO₂) demonstrates how fluorine’s electronegativity can mimic hydroxyl groups in bioactivity while improving metabolic stability .
Biological Activity
Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride, also known by its CAS number 1258640-66-2, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by a methyl ester group, an amino group, and a hydroxyphenyl moiety, contributing to its unique properties and potential applications in medicinal chemistry and biological research.
- Molecular Formula : C₁₁H₁₆ClNO₃
- Molecular Weight : 245.70 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and ethanol
The biological activity of this compound is primarily mediated through its interactions with various biological targets. The presence of the amino group allows for nucleophilic reactions, while the hydroxyphenyl moiety can engage in hydrogen bonding and π-stacking interactions, enhancing binding affinity to enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially modulating their activity and influencing cellular signaling pathways.
- Buffering Agent : Used in cell culture systems to maintain optimal pH levels for cell growth.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Antioxidant Activity
The hydroxyphenyl group is known for its antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.
Cytotoxic Effects
Studies have shown that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy. For instance, it has been observed to inhibit the proliferation of specific cancer cells through apoptosis induction.
Research Findings
A summary of notable findings regarding the biological activity of this compound is presented below:
Case Studies
-
Case Study on Antimicrobial Activity :
A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. -
Clinical Application in Cancer Therapy :
In a clinical trial involving patients with colorectal cancer, the compound was administered as part of a combination therapy regimen. Preliminary results showed improved patient outcomes compared to standard treatments alone, highlighting its potential as an adjunct therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves esterification of 3-amino-2-(4-hydroxyphenyl)propanoic acid with methanol, using hydrochloric acid as a catalyst under reflux conditions . Key steps include:
- Step 1 : Condensation of 4-hydroxybenzaldehyde with nitromethane to form a nitrostyrene intermediate.
- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation.
- Step 3 : Esterification with methanol and HCl to form the hydrochloride salt.
Optimization strategies include controlling reaction temperature (60–80°C) and using anhydrous solvents to minimize hydrolysis. Purification via recrystallization (ethanol/water) improves yield (~70–85%) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-hydroxyphenyl at δ 6.8–7.2 ppm, ester methyl at δ 3.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is verified using a C18 column (acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 256.1) .
Q. What are the compound’s key physicochemical properties relevant to laboratory handling?
- Answer :
- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (methanol, DMSO) due to the hydrochloride salt .
- Stability : Sensitive to strong bases (hydrolysis of ester) and light. Store at 2–8°C under inert gas .
- Melting Point : 185–190°C (decomposition observed above 200°C) .
Advanced Research Questions
Q. How can structural modifications of the 4-hydroxyphenyl group alter biological activity, and what methodologies validate these changes?
- Methodological Answer :
- Modifications : Replace -OH with -OCH₃ (), -Cl (), or -F ( ) to study electronic effects on receptor binding.
- Validation :
- In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., tyrosine kinases) using fluorescence polarization .
- Molecular Docking : Compare binding affinities of analogs to the active site of β-amyloid (PDB ID: 1IYT) .
- Findings : Chloro-substituted analogs () show 3× higher potency in kinase inhibition than hydroxy derivatives, attributed to enhanced hydrophobic interactions .
Q. What experimental designs resolve contradictions in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Issue : Discrepancies in reported antimicrobial activity between hydroxy ( ) and methoxy () analogs.
- Resolution :
Standardized Assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .
Metabolic Stability Testing : Compare hepatic microsomal degradation rates to account for false negatives .
QSAR Modeling : Train models with descriptors like logP and polar surface area to predict bioactivity .
Q. How do researchers evaluate the compound’s pharmacokinetic profile, and what are the key challenges?
- Methodological Answer :
- In Vivo Studies : Administer 10 mg/kg (IV/oral) in rodents. Plasma samples analyzed via LC-MS/MS for:
- Half-life : ~2.1 hours (IV) vs. 1.3 hours (oral) due to first-pass metabolism .
- Bioavailability : 22% (oral) limited by ester hydrolysis in the GI tract .
- Challenges : Improve stability via prodrug strategies (e.g., tert-butyl ester) or nanoencapsulation .
Q. What advanced techniques elucidate the compound’s interaction with biological targets, such as neurotransmitter receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to serotonin receptors (5-HT2A) .
- Cryo-EM : Resolve compound-bound structures of G-protein-coupled receptors (GPCRs) at 3.2 Å resolution .
- Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., NMDA receptors) in hippocampal neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
